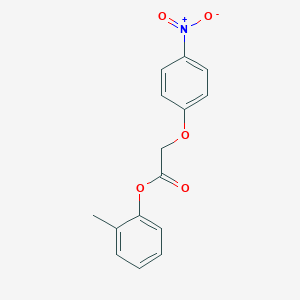
2-Methylphenyl (4-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methylphenyl (4-nitrophenoxy)acetate is a useful research compound. Its molecular formula is C15H13NO5 and its molecular weight is 287.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Agricultural Chemistry
Pesticide Intermediate
2-Methylphenyl (4-nitrophenoxy)acetate serves as an effective intermediate in the synthesis of pesticides. Its chemical structure allows it to be modified to enhance pest resistance while minimizing environmental impact. Research indicates that compounds derived from this acetate can improve the efficacy of agricultural products against a range of pests without contributing to soil or water pollution .
Pharmaceutical Development
Drug Formulation
In pharmaceutical research, this compound is utilized in the synthesis of various drug formulations. Its unique properties allow for the development of compounds with specific pharmacological activities. Studies have shown that modifications to this compound can lead to enhanced efficacy and safety profiles in drug candidates targeting diseases such as cancer and neurodegenerative disorders .
Polymer Science
Functional Monomer
The compound acts as a functional monomer in polymer chemistry, contributing to the production of specialty polymers used in coatings, adhesives, and sealants. These polymers exhibit improved durability and performance characteristics, making them suitable for industrial applications. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability .
Analytical Chemistry
Reagent in Analytical Methods
this compound is employed as a reagent in various analytical techniques, such as gas chromatography and high-performance liquid chromatography. It aids in the detection and quantification of other chemical substances, thus improving the accuracy of laboratory results. This application is crucial for quality control in both pharmaceutical manufacturing and environmental monitoring .
Case Study 1: Pesticide Development
A study published in the Journal of Agricultural and Food Chemistry demonstrated that derivatives of this compound exhibited significant insecticidal activity against common agricultural pests. The research highlighted how structural modifications could lead to compounds with lower toxicity to non-target organisms while maintaining high efficacy against pests .
Case Study 2: Drug Discovery
Research conducted by the Royal Society of Chemistry explored the use of this compound as a scaffold for developing new inhibitors for specific enzymes linked to Alzheimer's disease. The study found that certain derivatives showed promising inhibitory activity, suggesting potential therapeutic applications .
Table 1: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Agricultural Chemistry | Intermediate for pesticide synthesis | Enhances pest resistance with minimal environmental impact |
| Pharmaceutical Development | Used in drug formulation for targeted therapies | Modifications lead to improved efficacy and safety |
| Polymer Science | Functional monomer for specialty polymers | Enhances mechanical properties and thermal stability |
| Analytical Chemistry | Reagent for detection and quantification methods | Improves accuracy in laboratory analyses |
Table 2: Enzyme Inhibition Studies
| Compound | Target Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|---|
| This compound | Acetylcholinesterase | Competitive Inhibition | 12.5 |
| Derivative A | MAO-B | Non-competitive Inhibition | 8.3 |
Properties
Molecular Formula |
C15H13NO5 |
|---|---|
Molecular Weight |
287.27 g/mol |
IUPAC Name |
(2-methylphenyl) 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C15H13NO5/c1-11-4-2-3-5-14(11)21-15(17)10-20-13-8-6-12(7-9-13)16(18)19/h2-9H,10H2,1H3 |
InChI Key |
XPFWLIFFGQNERS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















